5,6-Dihydrothymidine

Übersicht

Beschreibung

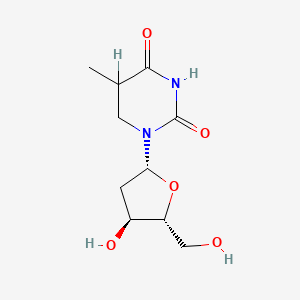

5,6-Dihydrothymidine: is a pyrimidine 2’-deoxyribonucleoside that contains dihydrothymine as its nucleobase. It is a derivative of thymidine, formed during gamma-irradiation. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the gamma-irradiation of thymidine in anoxic conditions. This process involves the reduction of the 5,6-double bond in thymidine, resulting in the formation of this compound .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: One-electron oxidation of this compound can lead to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine

Reduction: The reduction of thymidine to form this compound typically involves gamma-irradiation in anoxic conditions.

Substitution: Substitution reactions involving this compound are less common but can occur under specific conditions.

Major Products Formed:

Oxidation Products: 5-hydroxy-5,6-dihydrothymidine, cis-5,6-dihydroxy-5,6-dihydrothymidine

Reduction Products: this compound itself is a reduction product of thymidine.

Wissenschaftliche Forschungsanwendungen

Role in DNA Repair Mechanisms

5,6-Dihydrothymidine is known to impact the efficiency of DNA repair processes, particularly in the context of base excision repair (BER). Studies indicate that the presence of DHT can significantly impair the repair of single-strand breaks (SSBs) and abasic sites (AP sites) in DNA.

- Mechanism of Action : Research has shown that DHT lesions reduce the efficiency of rejoining DNA strands during repair. Specifically, when DHT is present on the opposing strand relative to an SSB or AP site, it can hinder the action of DNA polymerase beta and ligation processes, necessitating a greater reliance on long-patch BER pathways .

- Experimental Findings : In experimental setups using mammalian nuclear extracts, it was demonstrated that DHT lesions positioned within five base pairs of an SSB significantly slowed down the repair process. This suggests that DHT not only disrupts base pairing but also alters the local structural dynamics of DNA .

Photorepair Mechanisms

This compound plays a crucial role in photorepair mechanisms, particularly concerning (6-4) photoproducts formed by UV radiation.

- Photolyase Interaction : Studies have investigated how photolyase enzymes recognize and repair lesions involving DHT. The photoreduction process involves electron transfer from flavin co-factors to the damaged thymidine moiety, facilitating the restoration of DNA integrity .

- Implications for UV Damage Repair : The ability of DHT to participate in these repair processes highlights its importance in understanding how organisms cope with UV-induced DNA damage, which is vital for developing strategies to mitigate such effects in biological systems .

Radiation Studies

Research into the effects of ionizing radiation on this compound has revealed significant insights into its behavior under such conditions.

- Radical Formation : Exposure to gamma radiation has been shown to produce paramagnetic centers associated with DHT derivatives. These radicals are crucial for understanding radiation-induced damage at a molecular level and may provide insights into how similar compounds behave under radiation exposure .

- Dosimetry Applications : A sensitive method has been developed for quantifying this compound produced by low-dose gamma irradiation (<0.1 kGy). This application could be beneficial for dosimetry in radiobiological studies and therapeutic contexts where precise measurements of radiation effects are required .

Summary Table of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| DNA Repair Mechanisms | Impairs base excision repair efficiency | Reduces SSB and AP site repair efficiency |

| Photorepair Processes | Involved in repairing UV-induced lesions | Facilitates electron transfer during photoreduction |

| Radiation Studies | Analyzed for radical formation under gamma irradiation | Useful for dosimetry and understanding molecular damage |

Wirkmechanismus

The mechanism of action of 5,6-dihydrothymidine involves its formation through the reduction of thymidine under gamma-irradiation. The compound can undergo further oxidation to form various products, such as 5-hydroxy-5,6-dihydrothymidine. These reactions are significant in the study of DNA damage and repair mechanisms, as they provide insights into the molecular targets and pathways involved in radiation-induced damage .

Vergleich Mit ähnlichen Verbindungen

Thymidine: The parent compound from which 5,6-dihydrothymidine is derived.

5-Hydroxy-5,6-dihydrothymidine: An oxidation product of this compound.

cis-5,6-Dihydroxy-5,6-dihydrothymidine: Another oxidation product of this compound.

Uniqueness: this compound is unique due to its formation under gamma-irradiation and its role in studying radiation-induced DNA damage. Unlike its parent compound thymidine, this compound provides specific insights into the effects of radiation and the resulting DNA repair mechanisms .

Biologische Aktivität

5,6-Dihydrothymidine (DHT) is a pyrimidine derivative that plays a significant role in the metabolism of thymine and has garnered attention for its biological activities, particularly in relation to DNA damage and repair mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, potential toxicity, and implications in DNA interactions.

Metabolic Pathways

This compound is produced through the enzymatic reduction of thymine by dihydropyrimidine dehydrogenase (DPD). This reaction is part of the pyrimidine catabolism pathway, which proceeds as follows:

- Thymine → this compound (via DPD)

- This compound → N-carbamyl-beta-alanine (via dihydropyrimidinase)

- N-carbamyl-beta-alanine → Beta-alanine (via beta-ureidopropionase)

This pathway is crucial for the degradation of thymine in humans and other organisms. However, deficiencies in enzymes like dihydropyrimidinase can lead to the accumulation of DHT and other metabolites, resulting in potential toxic effects .

Toxicity Mechanisms

While this compound itself is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), its accumulation can be toxic. Elevated levels have been observed in conditions such as dihydropyrimidinase deficiency, leading to neurological and gastrointestinal issues . The exact mechanisms by which DHT exerts toxicity are not fully understood but may involve disruption of normal cellular processes due to its accumulation.

Interaction with DNA

Research indicates that this compound can influence DNA structure and stability. For instance, studies utilizing UV melting experiments have shown that DHT can disrupt base pairing in DNA duplexes without causing macroscopic structural changes . Additionally, low-energy electron irradiation studies have demonstrated that DHT is a significant product formed during DNA damage processes induced by radiation . This suggests that DHT may play a role in the context of DNA repair and damage response mechanisms.

Case Studies and Experimental Findings

Several studies have explored the biological implications of this compound:

- DNA Damage Studies : A study highlighted that exposure to low-energy electrons leads to significant DNA modifications where this compound was identified as one of the major products formed during such interactions .

- Radiation Effects : Research on related compounds such as 5-bromo-5,6-dihydrothymine has shown that these compounds can form paramagnetic centers when exposed to gamma radiation. This finding suggests that similar mechanisms may apply to DHT under radiation exposure .

- Photorepair Mechanisms : Investigations into how photolyases repair DNA lesions have indicated that 5-hydroxy derivatives of DHT may participate in photoreduction processes critical for repairing UV-induced DNA damage .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYHMSUYKIMUAL-UNYLCCJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315299 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-00-9 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.